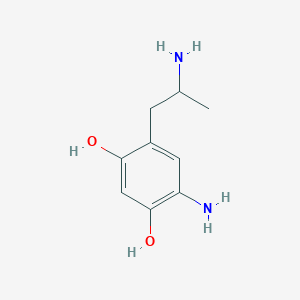
4-amino-6-(2-aminopropyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 4-amino-6-(2-aminopropyl)benzene-1,3-diol as a starting material . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .
化学反応の分析
Types of Reactions
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
科学的研究の応用
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves its interaction with neurotransmitter systems. It acts as a selective neurotoxin to central noradrenergic neurons, leading to the depletion of norepinephrine in various brain regions . This effect is mediated through its ability to destroy norepinephrine nerve terminals, particularly in the hypothalamus .
類似化合物との比較
Similar Compounds
4-Amino-6-(2-aminopropyl)benzene-1,3-diol: A precursor in the synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Dopamine: A neurotransmitter with structural similarities but different biological functions.
Norepinephrine: Another neurotransmitter affected by 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Uniqueness
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is unique in its selective neurotoxic effects on central noradrenergic neurons, making it a valuable tool in neurochemical research .
特性
CAS番号 |
106868-44-4 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC名 |
4-amino-6-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |
InChIキー |
PSMUOMKJPAJKEZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
正規SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
同義語 |
5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















